![molecular formula C6H11N B1214873 7-Azabicyclo[2.2.1]heptane CAS No. 279-40-3](/img/structure/B1214873.png)

7-Azabicyclo[2.2.1]heptane

Vue d'ensemble

Description

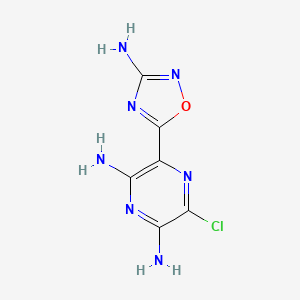

7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a bridged heterocyclic nucleus . It is found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists .

Synthesis Analysis

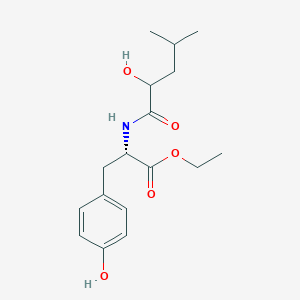

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence . This process starts from readily available cyclohex-3-enecarboxylic acid, followed by a Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), and finally, NaH-mediated intramolecular cyclization .

Molecular Structure Analysis

The molecular formula of 7-Azabicyclo[2.2.1]heptane is C6H11N . Its average mass is 97.158 Da and its monoisotopic mass is 97.089149 Da .

Chemical Reactions Analysis

The mechanism and the critical effect of the 7-nitrogen protecting group on the outcome of radical-mediated cyclizations are discussed . Theoretical findings account for unexpected experimental results and can assist in the selection of proper precursors for a successful cyclization .

Physical And Chemical Properties Analysis

7-Azabicyclo[2.2.1]heptane has a density of 1.0±0.1 g/cm3, a boiling point of 144.1±8.0 °C at 760 mmHg, and a vapour pressure of 5.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 38.1±3.0 kJ/mol and its flash point is 30.6±16.5 °C .

Applications De Recherche Scientifique

Synthesis of 7-Azabicyclo[2.2.1]heptane

The synthesis of 7-Azabicyclo[2.2.1]heptane has been achieved in five steps with an overall yield of 18%. An alternative five-step route, which requires large amounts of platinum oxide, gives 1 in 36% yield . This synthesis has improved the yield significantly compared to previous methods .

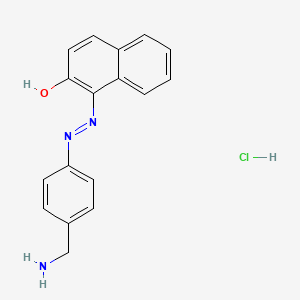

Derivatives of 7-Azabicyclo[2.2.1]heptane

Several N-acyl derivatives and the N-nitroso derivative of 7-Azabicyclo[2.2.1]heptane have been prepared. The barriers to rotation about the N-CO bond of the acetyl derivative and the N-NO bond of the nitroso derivative have been determined .

exo-2-Chloro-7-Azabicyclo[2.2.1]heptane

exo-2-Chloro-7-Azabicyclo[2.2.1]heptane has also been synthesized. This compound is a derivative of 7-Azabicyclo[2.2.1]heptane with a chlorine atom at the 2-position .

Longeracemine Synthesis

A synthetic intermediate containing the core of longeracemine, a member of the Daphniphyllum family of alkaloids, has been efficiently prepared by employing a stereoselective SmI2-mediated cascade reaction to advance a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene .

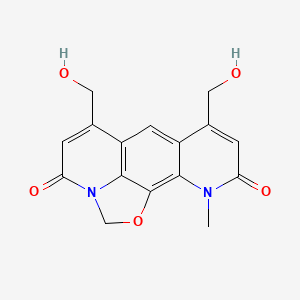

Fluorescent Dye

7-Azabicyclo[2.2.1]heptane has been used as a unique and effective dialkylamino auxiliary part in the design and synthesis of a new type of high-fluorescence sulfonated rhodamine dye .

Base-Mediated Heterocyclization

The base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates is a convenient method for the synthesis of the 7-azabicyclo[2.2.1]heptane derivatives .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

7-Azabicyclo[2.2.1]heptane is a unique compound that has been utilized in the synthesis of highly fluorescent sulforhodamine dyes . The primary targets of this compound are the electron-donating auxochrome groups in these dyes .

Mode of Action

The compound interacts with its targets by donating electrons, which enhances the fluorescent properties of the dyes . This interaction results in higher fluorescent quantum yields and emission efficiencies .

Biochemical Pathways

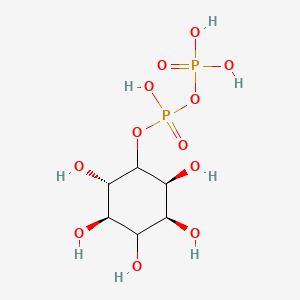

The compound is involved in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Pharmacokinetics

The pharmacokinetic properties of 7-Azabicyclo[22The compound’s synthesis involves a five-step process, which may impact its bioavailability .

Result of Action

The action of 7-Azabicyclo[2.2.1]heptane results in the creation of highly fluorescent dyes with remarkable emission efficiency and photostability . These dyes have higher fluorescent quantum yields and their emission efficiencies are invariant in the 20–> 60 degrees C temperature range .

Action Environment

The action of 7-Azabicyclo[2.2.1]heptane can be influenced by environmental factors such as temperature and pH . For instance, the cyclization of certain derivatives of the compound to form 1 was found to be stringent, with considerable elimination occurring in 70% aqueous ethanol or even in 80% aqueous ethanol at lower than room temperature .

Propriétés

IUPAC Name |

7-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5(1)7-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZSSCZJMVIOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182188 | |

| Record name | 7-Azanorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

279-40-3 | |

| Record name | 7-Azanorbornane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azanorbornane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

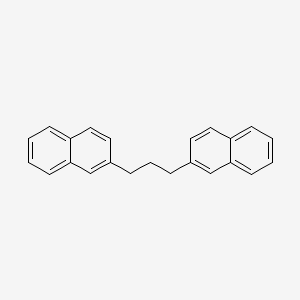

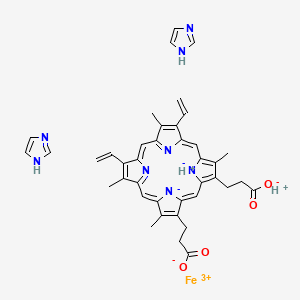

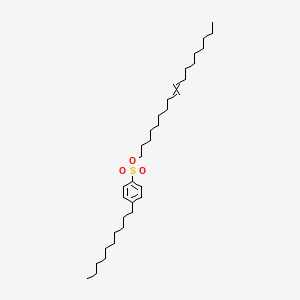

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214814.png)